molecular formula C15H15N3O B3888623 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3888623
M. Wt: 253.30 g/mol
InChI Key: MINCRUOQRFQHSY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound based on the versatile pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its rigid, planar bicyclic system that is highly amenable to structural modification . This scaffold is recognized for its significant potential in targeted cancer therapy, primarily due to its potent activity as a protein kinase inhibitor (PKI) . Protein kinases are key enzymes regulating cellular processes like growth and differentiation, and their disruption is a hallmark of many cancers, making them prime targets for therapeutic intervention . Compounds based on the pyrazolo[1,5-a]pyrimidine core have been identified as effective inhibitors of a range of critical kinases, including but not limited to CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and TRKA . The 5,7-dimethylpyrazolo[1,5-a]pyrimidine structure is a common pharmacophore in research, with studies exploring its derivatives as dual inhibitors of kinases such as CDK2 and TRKA, showing promising antiproliferative activity in various human cancer cell lines . The specific substitution at the 3-position with a 2-methoxyphenyl group is a structural feature of interest for researchers investigating structure-activity relationships (SAR) to optimize binding affinity, selectivity, and overall pharmacological properties . This compound is intended for research applications only, specifically for use in in vitro and in vivo studies aimed at developing novel anticancer therapeutics and understanding kinase signaling pathways. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(17-10)13(9-16-18)12-6-4-5-7-14(12)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINCRUOQRFQHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s neuroprotective effects are thought to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and applications of 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine and related derivatives:

Compound Name & Structure Key Substituents Biological Activity/Application Key Findings
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 3-(2-MeOPh), 5-Me, 7-Me Anti-arthritic, antioxidant Inhibits protein denaturation (20.66%) and proteinase (26.42%)
PHTPP : 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-(4-OHPh), 5-CF₃, 7-CF₃ ERβ antagonist (36-fold selective) Potent ERβ antagonist; minimal ERα effects
DPA-714 : N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 3-(4-FluoroethoxyPh), 5-Me, 7-Me TSPO ligand for neuroinflammation imaging High TSPO affinity (0.91 nM); superior in vivo brain uptake
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine 3-Cl, 5-Me, 7-Me Anxiolytic agent Comparable efficacy to diazepam; no CNS depressant potentiation
Compound 10f : 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-MeSO₂Ph)pyrazolo[1,5-a]pyrimidine 3-(4-FPh), 6-Me, 7-Me, 2-(4-MeSO₂Ph) COX-2 inhibitor IC₅₀ = 0.03 µM (COX-2); >1,000-fold selectivity over COX-1

Key Insights from Comparative Analysis

Substituent Effects on Receptor Selectivity :

  • The methoxyphenyl group in the target compound contributes to anti-arthritic activity, likely through antioxidant mechanisms . In contrast, PHTPP ’s trifluoromethyl and 4-hydroxyphenyl groups enable ERβ selectivity, driven by steric and electronic interactions within the ligand-binding pocket .
  • DPA-714 ’s 4-fluoroethoxy group enhances TSPO binding affinity and brain penetration, demonstrating the importance of halogenation for neuroimaging applications .

Role of Halogenation :

  • 3-Halo derivatives (e.g., 3-Cl) exhibit anxiolytic activity without CNS depressant side effects, suggesting halogens at position 3 optimize GABAergic modulation . The absence of halogens in the target compound may limit its utility in neurological applications but reduce toxicity risks.

Methyl vs. Bulkier Substituents :

  • Methyl groups at positions 5 and 7 (as in the target compound and DPA-714 ) improve metabolic stability compared to bulkier groups like trifluoromethyl. However, trifluoromethyl groups in PHTPP enhance ERβ binding through hydrophobic interactions .

Enzyme Inhibition Profiles :

  • Compound 10f ’s sulfonyl group at position 2 and fluorine at position 4 confer COX-2 selectivity, highlighting the need for polar substituents in enzyme inhibition . The target compound’s methoxy group may instead favor redox-related mechanisms.

Biological Activity

3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo-pyrimidine core with a methoxy-substituted phenyl group at the 3-position. Its molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, indicating a complex structure conducive to various biological interactions.

Biological Activities

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds within this class have shown promising inhibitory effects against several cancer cell lines by targeting key pathways involved in tumor growth and proliferation. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR kinases, which are critical in many cancers .

Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that pyrazolo derivatives can effectively combat bacterial strains such as Staphylococcus aureus, demonstrating their potential as therapeutic agents in treating infections .

Enzymatic Inhibition
3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition has implications for developing immunosuppressive agents and treatments for viral infections .

Synthesis of 3-(2-Methoxyphenyl)-5,7-Dimethylpyrazolo[1,5-a]pyrimidine

The synthesis typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Common methods include:

  • Condensation Reactions : Utilizing aminopyrazoles with biselectrophilic compounds.
  • Functionalization Techniques : Post-synthetic modifications to improve pharmacological properties.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits key cancer pathways (BRAF, EGFR)
AntimicrobialEffective against Staphylococcus aureus
Enzymatic InhibitionInhibits DHODH, potentially useful in immunosuppression

Research Highlights

  • Anticancer Studies : A recent study demonstrated that pyrazolo derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Mechanistic Insights : Research into the mechanism of action suggests that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Q & A

Q. What are the standard synthetic routes for 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound (e.g., diketones or equivalents). For example, heating 4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones at 433–438 K for 2.5 hours yields pyrazolo[1,5-a]pyrimidine derivatives . Solvent choice (e.g., methanol or ethanol/acetone mixtures) and temperature control are critical for recrystallization and purity (>95%) . Yield optimization often requires stoichiometric adjustments, such as using a 1.1:1 molar ratio of diketone to pyrazole precursor to account for side reactions .

Q. Which spectroscopic methods are most effective for structural confirmation, and how are data discrepancies resolved?

1H/13C NMR , IR , and mass spectrometry are standard for structural elucidation. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 7.2–7.8 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) . Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotational isomerism or impurities. 2D NMR (COSY, HSQC) and variable-temperature NMR can resolve ambiguities by identifying through-space couplings or dynamic processes . X-ray crystallography provides definitive confirmation, as demonstrated for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl derivatives (R-factor = 0.051) .

Q. How can reaction intermediates be stabilized during synthesis?

Intermediates like enaminones or α,β-unsaturated ketones are prone to hydrolysis. Stabilization strategies include:

  • Using dry aprotic solvents (DMF, DMSO) to minimize moisture .
  • Adding molecular sieves or desiccants during cyclocondensation .
  • Employing low-temperature recrystallization (e.g., ethanol/acetone at 0°C) to isolate intermediates .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling correlate substituent effects with biological activity. For example, trifluoromethyl groups at position 7 enhance binding to phosphatidylinositol-3-kinaseβ (PI3Kβ) by forming hydrophobic interactions . DFT calculations (B3LYP/6-31G*) predict electron-deficient regions in the pyrimidine ring, guiding the design of electrophilic substituents for kinase inhibition .

Q. How do substituents at positions 3 and 5 impact biological activity?

  • Position 3 (2-methoxyphenyl) : Enhances solubility and π-stacking with aromatic residues in enzyme active sites (e.g., benzodiazepine receptors) .
  • Position 5 (methyl) : Reduces steric hindrance, improving binding to narrow catalytic pockets (e.g., KDR kinase) .
  • Position 7 (methyl) : Electron-donating groups increase metabolic stability but may reduce affinity for oxidoreductases . Comparative studies of analogs (e.g., 7-trifluoromethyl vs. 7-methyl) show a 10-fold increase in antitrypanosomal activity for electron-withdrawing groups .

Q. What strategies address low yields in cross-coupling reactions for functionalized derivatives?

Palladium-catalyzed direct C–H arylation improves efficiency by avoiding pre-functionalized substrates. For example, coupling pyrazolo[1,5-a]pyrimidine with aryl halides using Pd(OAc)₂/XPhos in toluene at 110°C achieves >70% yield . Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and minimizes decomposition . For sterically hindered substrates, ultrasonic irradiation enhances mass transfer and reaction homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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